4-(1,3-Dibromopropan-2-yl)oxane
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Overview
Description
4-(1,3-Dibromopropan-2-yl)oxane is an organic compound with the molecular formula C8H14Br2O It is a derivative of oxane, featuring two bromine atoms attached to a propyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dibromopropan-2-yl)oxane typically involves the bromination of 4-(propan-2-yl)oxane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dibromopropan-2-yl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile.
Elimination: Formation of alkenes.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
4-(1,3-Dibromopropan-2-yl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dibromopropan-2-yl)oxane depends on the specific application. In biochemical studies, it may act as an alkylating agent, modifying nucleophilic sites on enzymes or other biomolecules. The bromine atoms facilitate these reactions by making the compound more reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dichloropropan-2-yl)oxane: Similar structure but with chlorine atoms instead of bromine.
4-(1,3-Diiodopropan-2-yl)oxane: Similar structure but with iodine atoms instead of bromine.
4-(1,3-Difluoropropan-2-yl)oxane: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
4-(1,3-Dibromopropan-2-yl)oxane is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine, leading to different reaction kinetics and mechanisms.
Properties
IUPAC Name |
4-(1,3-dibromopropan-2-yl)oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O/c9-5-8(6-10)7-1-3-11-4-2-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXHQYWHVAAHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CBr)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1996400-87-3 |
Source
|
Record name | 4-(1,3-dibromopropan-2-yl)oxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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